N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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Overview
Description
N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a chloro group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-chloro-2-methylphenol.
Formation of Intermediate: The phenols are converted to their respective phenoxyacetyl derivatives using chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The intermediate phenoxyacetyl derivatives are then coupled under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide
- N-(4-Amino-2-methylphenyl)-2-(4-bromophenoxy)acetamide
Uniqueness
N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and chloro groups can influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-13(18)4-5-14(10)19-16(20)9-21-15-6-3-12(17)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQMARNHKUDJTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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